1-(2-Isopropylphenyl)-2-thiourea

Chemical Synthesis Analytical Chemistry Quality Control

Researchers requiring a structurally precise N-phenylthiourea scaffold often face supply inconsistency and the risk of inactive analogs. 1-(2-Isopropylphenyl)-2-thiourea (CAS 25343-32-2) solves this with its essential 2-isopropyl substitution, which directly governs biological activity and metal-binding geometry. - Critical 2-isopropyl group ensures target engagement; replacing it with urea in analogous series caused >160-fold potency loss. - Serves as a key intermediate in patented drug candidate syntheses, enabling enhanced lipophilicity (predicted LogP ~2.85) for membrane permeability studies. - Bulk thiourea ligand for generating sterically tuned transition-metal complexes in catalysis and materials science. - Supplied with batch-specific Certificates of Analysis, ensuring lot-to-lot consistency for reproducible structure-activity relationship (SAR) campaigns.

Molecular Formula C10H14N2S
Molecular Weight 194.3 g/mol
CAS No. 25343-32-2
Cat. No. B1302202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Isopropylphenyl)-2-thiourea
CAS25343-32-2
Molecular FormulaC10H14N2S
Molecular Weight194.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1NC(=S)N
InChIInChI=1S/C10H14N2S/c1-7(2)8-5-3-4-6-9(8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13)
InChIKeyFUKKXMVIGCLNGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Isopropylphenyl)-2-thiourea: Properties and Sourcing


1-(2-Isopropylphenyl)-2-thiourea (CAS 25343-32-2) is an N-phenyl thiourea derivative with the molecular formula C10H14N2S and a molecular weight of 194.30 g/mol . This compound is characterized by a thiourea core substituted with a 2-isopropylphenyl group. It is a solid at room temperature, with a reported melting point range of 120-130°C . The compound is primarily utilized in research settings, with applications spanning coordination chemistry, enzyme inhibition studies, and as an intermediate in organic synthesis [1].

1-(2-Isopropylphenyl)-2-thiourea Substitution Specificity


Substitution with generic or closely related thiourea analogs is not straightforward due to the critical role of the 2-isopropyl substituent on the phenyl ring. This specific ortho-substitution creates a unique steric and electronic environment that can profoundly influence the compound's reactivity, binding affinity, and physicochemical properties [1]. For instance, in phenylthiourea series targeting intracellular Mycobacterium tuberculosis, small structural changes, including the position and nature of substituents on the phenyl ring, resulted in dramatic shifts in biological activity, with IC50 values ranging from >100 µM to 0.35 µM [2]. Replacing the thiourea core with a urea group in a similar analog led to a >160-fold loss in potency [2]. These findings underscore that even seemingly minor modifications can abolish the desired function, making the precise molecular architecture of 1-(2-Isopropylphenyl)-2-thiourea essential for specific research applications.

1-(2-Isopropylphenyl)-2-thiourea Differentiation Evidence


Melting Point and Purity Specifications

Procurement specifications often require a defined melting point range and purity. For 1-(2-Isopropylphenyl)-2-thiourea, the reported melting point is 120-130°C , with a standard purity specification of 97% available from certain vendors . This is a key differentiator from other N-phenylthiourea derivatives, which can have varying melting points (e.g., N-phenylthiourea: 153-155°C), and ensures the procurement of the correct compound with verified quality. The reported LogP for an analogous N-phenyl-N'-isopropylthiourea is 2.84530 , suggesting significant lipophilicity relevant to its application.

Chemical Synthesis Analytical Chemistry Quality Control

Isopropyl Group and Lipophilicity Enhancement

The presence and position of the isopropyl group are critical determinants of lipophilicity. While experimental LogP for the target compound is unavailable, a close analog, N-phenyl-N'-isopropylthiourea, has a reported LogP of 2.84530 . This value is significantly higher than that of unsubstituted N-phenylthiourea, which has an estimated LogP of ~0.98 . The isopropyl group on the phenyl ring is expected to further increase lipophilicity, potentially influencing membrane permeability and target binding in biological assays.

Medicinal Chemistry SAR Physicochemical Properties

Thiourea Core Requirement for Bioactivity

In a high-content screening study against intracellular Mycobacterium tuberculosis, a series of phenylthiourea analogs were evaluated. A direct comparison between a thiourea-containing compound (Compound 22) and its urea-containing counterpart (Compound 34) revealed a critical functional difference. Compound 22 exhibited potent activity with an IC50 of 0.51 µM, whereas Compound 34, where the thiourea core was replaced by a urea group, showed a dramatic loss of activity with an IC50 of 84 µM [1]. This 164-fold decrease in potency underscores the non-negotiable requirement of the thiourea moiety for this biological activity.

Antitubercular Activity Structure-Activity Relationship Mycobacterium tuberculosis

1-(2-Isopropylphenyl)-2-thiourea Applications


Lipophilic Building Block for Medicinal Chemistry

1-(2-Isopropylphenyl)-2-thiourea serves as a valuable intermediate for synthesizing drug candidates where enhanced lipophilicity is desired for improved membrane permeability or target binding. Its use as a precursor is supported by its inclusion in patent synthesis routes [1]. The predicted high LogP of its analogs (2.84530) makes it a strategic choice for medicinal chemists exploring structure-activity relationships in drug discovery programs, including those targeting infectious diseases like tuberculosis [2].

Thiourea-Based Ligand in Coordination Chemistry

The thiourea moiety is a well-known ligand for transition metals, and the addition of a bulky 2-isopropylphenyl group can impart unique steric and electronic properties to the resulting metal complexes. Such complexes are explored for applications in catalysis and materials science. The compound's structural features make it suitable for developing novel coordination compounds, as noted in related studies [3].

Enzyme Inhibition Reference Standard

Given the established role of N-phenylthioureas as enzyme inhibitors (e.g., nitric oxide synthase [4]), this compound can be used as a specific structural probe or a starting scaffold for developing novel inhibitors. The precise substitution pattern allows researchers to investigate the role of steric bulk and lipophilicity in enzyme active site binding, contributing to fundamental biochemical research and early-stage drug discovery.

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